O-pyridin-4-yl ethanethioate
Description
O-Pyridin-4-yl ethanethioate is a sulfur-containing organic compound featuring a pyridine ring substituted at the 4-position with an ethanethioate group (CH₃COS−). Pyridine derivatives are widely studied for their pharmacological properties, making this compound a candidate for antimicrobial and antitumor applications.
Properties
CAS No. |
180308-29-6 |
|---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.199 |
IUPAC Name |
O-pyridin-4-yl ethanethioate |
InChI |
InChI=1S/C7H7NOS/c1-6(10)9-7-2-4-8-5-3-7/h2-5H,1H3 |
InChI Key |
KGVUTEGTZWOIIN-UHFFFAOYSA-N |
SMILES |
CC(=S)OC1=CC=NC=C1 |
Synonyms |
Ethanethioic acid, O-4-pyridinyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
b. Ethyl 2-(Piperidin-4-yl)acetate
- Structure : Features a saturated piperidine ring and ethyl ester group, contrasting with the aromatic pyridine and thioester in O-pyridin-4-yl ethanethioate.
- Physicochemical Properties: Molecular weight: 171.24 g/mol LogP: 1.15 (indicating moderate lipophilicity) Solubility: Highly soluble in DMSO and methanol Bioavailability score: 0.55 (moderate) .
- Key Difference : The ester group and piperidine ring improve aqueous solubility but may reduce metabolic stability compared to thioesters.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity to analogs.
- Lipophilicity: The thioester group in this compound increases LogP compared to ethyl esters (e.g., 1.15 vs.
Key Research Findings
- Antimicrobial Efficacy : Pyridine-thioester hybrids, such as Raval et al.'s derivatives, show superior activity against M. tuberculosis compared to rifampin, suggesting this compound could share this trait .
- Solubility-Bioactivity Trade-off : Ethyl 2-(piperidin-4-yl)acetate’s high solubility correlates with moderate bioavailability, while thioesters like this compound may prioritize target engagement over solubility .
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